3-(2-Fluorophenyl)pyridin-2-amine
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Overview
Description
3-(2-Fluorophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H9FN2. It is a derivative of pyridine, where the 2-position of the pyridine ring is substituted with an amino group and the 3-position is substituted with a 2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyridine and 2-fluorobenzaldehyde.
Condensation Reaction: The 2-aminopyridine reacts with 2-fluorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Hydrogenation: Using a palladium catalyst, the imine intermediate can be hydrogenated to produce the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the amino group.
3-Aminopyridine: Similar in structure but lacks the fluorophenyl group.
2-Amino-3-fluoropyridine: Similar in structure but the fluorine and amino groups are on the pyridine ring.
Uniqueness
3-(2-Fluorophenyl)pyridin-2-amine is unique due to the presence of both the 2-fluorophenyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and materials science .
Biological Activity
3-(2-Fluorophenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, often involving the reaction of 2-aminopyridine derivatives with fluorinated phenyl groups. The incorporation of the fluorine atom is crucial as it can enhance the lipophilicity and biological activity of the resulting compounds. For instance, one study reported the synthesis of a series of aryl-substituted 2-aminopyridine derivatives, including this compound, which exhibited notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
Inhibitory Effects on Cholinesterases
The primary biological activity of this compound lies in its inhibitory effects on cholinesterases, which are critical enzymes involved in neurotransmission. In a study evaluating several derivatives, this compound showed promising results:
Compound | IC50 against AChE (µM) | IC50 against BChE (µM) |
---|---|---|
This compound | 34.81 ± 3.71 | 20.66 ± 1.01 |
Donepezil (control) | 0.079 ± 0.05 | 10.6 ± 2.1 |
These findings indicate that while the compound is less potent than donepezil, it still possesses significant inhibitory activity against both cholinesterases .
Anticancer Potential
In addition to its cholinesterase inhibition, studies have indicated that derivatives of pyridine compounds like this compound may exhibit anticancer properties. For example, a novel thiazole-pyridine hybrid containing a similar structure demonstrated selective cytotoxicity against HL-60 leukemia cells with an IC50 value of 0.57 µM, while showing reduced toxicity in non-cancerous cell lines (IC50 > 50 µM) . This selectivity suggests potential for targeted cancer therapies.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cholinergic System Modulation : By inhibiting AChE and BChE, the compound increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions.
- Induction of Apoptosis : Some studies have suggested that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing genetic instability .
- Interaction with Key Enzymes : The compound's structural features allow it to interact with various enzyme active sites, which may lead to its diverse biological effects.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Cognitive Enhancement : In animal models, compounds with similar structures have shown improvements in memory and learning tasks, attributed to their cholinesterase inhibition.
- Cancer Therapy : Research on hybrid molecules containing pyridine moieties has indicated their potential as novel anticancer agents due to their selective toxicity towards cancer cells .
Properties
Molecular Formula |
C11H9FN2 |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
3-(2-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9FN2/c12-10-6-2-1-4-8(10)9-5-3-7-14-11(9)13/h1-7H,(H2,13,14) |
InChI Key |
QIRXEUCXRFIVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)N)F |
Origin of Product |
United States |
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